Pt(II) protoporphyrin IX
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Overview
Description
Pt(II) protoporphyrin IX is a metalloporphyrin compound where platinum(II) is coordinated to the protoporphyrin IX ligand. Protoporphyrin IX is a naturally occurring porphyrin that plays a crucial role in biological systems, particularly as a precursor to heme, which is essential for oxygen transport in hemoglobin and myoglobin . The incorporation of platinum(II) into protoporphyrin IX modifies its chemical and physical properties, making it useful for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pt(II) protoporphyrin IX typically involves the reaction of protoporphyrin IX with a platinum(II) salt, such as platinum(II) chloride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere conditions to prevent oxidation . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pt(II) protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, which may alter its electronic properties and reactivity.
Reduction: Reduction reactions can convert Pt(II) to Pt(0) or other lower oxidation states, affecting the compound’s stability and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and inert atmospheres, to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction could produce Pt(0) species. Substitution reactions can result in new metalloporphyrin derivatives with different ligands attached to the platinum center .
Scientific Research Applications
Pt(II) protoporphyrin IX has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Pt(II) protoporphyrin IX involves its interaction with molecular targets and pathways in biological systems. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells . The platinum center can also interact with DNA and proteins, potentially disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Iron protoporphyrin IX (heme): Plays a crucial role in oxygen transport and storage in biological systems.
Zinc protoporphyrin IX: Used in medical diagnostics to measure zinc levels and detect certain blood disorders.
Tin protoporphyrin IX: Investigated for its potential use in treating hyperbilirubinemia by inhibiting heme oxygenase.
Uniqueness
Pt(II) protoporphyrin IX is unique due to the presence of the platinum(II) center, which imparts distinct electronic and photophysical properties compared to other metalloporphyrins. These properties make it particularly useful in applications such as photodynamic therapy and catalysis, where its ability to generate reactive oxygen species and facilitate chemical reactions is highly valuable .
Properties
Molecular Formula |
C34H32N4O4Pt |
---|---|
Molecular Weight |
755.7 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;platinum(2+) |
InChI |
InChI=1S/C34H34N4O4.Pt/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
YUZIFASACDLTMK-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Pt+2] |
Origin of Product |
United States |
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